

NDSB-211: A Technical Guide to a Versatile Non-Detergent Sulfobetaine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NDSB-211

Cat. No.: B7823698

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the non-detergent sulfobetaine **NDSB-211**, a zwitterionic chemical compound widely utilized in protein biochemistry. **NDSB-211** is particularly valued for its ability to increase the solubility and stability of proteins without denaturing them, making it an essential tool in various experimental procedures, from protein extraction to crystallization.^{[1][2]} This document details its chemical structure, physicochemical properties, and provides a generalized experimental protocol for its application in protein extraction from cultured cells.

Core Concepts: Chemical Structure and Properties

NDSB-211, chemically known as 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, is a non-micelle forming, zwitterionic compound.^{[3][4]} Its structure features a hydrophilic sulfobetaine group and a short hydrophobic group. This amphiphilic nature allows it to interact with hydrophobic regions on proteins, thereby preventing aggregation and enhancing solubility.^[2] A key advantage of **NDSB-211** is that it remains zwitterionic over a broad pH range and can be easily removed from solution by dialysis.^{[3][5]}

The chemical identifiers for **NDSB-211** are as follows:

- IUPAC Name: 3-[2-hydroxyethyl(dimethyl)azaniumyl]propane-1-sulfonate^[1]
- SMILES String: OCC--INVALID-LINK--(C)CCCS([O-])(=O)=O^[3]

- InChI Key: CNXPCGBLGHKAIL-UHFFFAOYSA-N[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **NDSB-211**.

Property	Value	Reference(s)
Molecular Weight	211.28 g/mol	[3]
Molecular Formula	C ₇ H ₁₇ NO ₄ S	[1]
Purity	≥98% (TLC)	[1][3]
Form	Solid	[1][3]
Color	White	[3]
CAS Number	38880-58-9	[1][3]
Solubility in Water	50 mg/mL; Soluble to 100 mM	[1][3]
Solubility in Methanol	5 mg/mL (clear, colorless)	[3]

Applications in Research

NDSB-211 is a versatile tool in the researcher's arsenal, with applications including:

- **Increased Protein Extraction Yields:** It has been shown to enhance the extraction of membrane, nuclear, and cytoskeletal-associated proteins.[5][6]
- **Protein Solubilization and Renaturation:** **NDSB-211** aids in solubilizing proteins and can facilitate the refolding of denatured proteins.[1][2]
- **Protein Crystallization:** It can be used as an additive in protein crystallization experiments to improve crystal quality.[2][5]
- **Electrophoresis:** It is used as a component in sample buffers for techniques like isoelectric focusing (IEF) to reduce protein precipitation.[5][7]

Experimental Protocol: Protein Extraction from Cultured Mammalian Cells using **NDSB-211**

This protocol outlines a general procedure for the extraction of total cellular proteins from adherent cultured mammalian cells using a lysis buffer containing **NDSB-211**. The optimal concentration of **NDSB-211** may need to be determined empirically but typically ranges from 0.5 to 1.0 M.^[2]

Materials:

- Cultured adherent mammalian cells
- Phosphate-buffered saline (PBS), ice-cold
- Lysis Buffer:
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1 mM EDTA
 - 0.5 M - 1.0 M **NDSB-211**
 - Protease and phosphatase inhibitor cocktail (added fresh)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

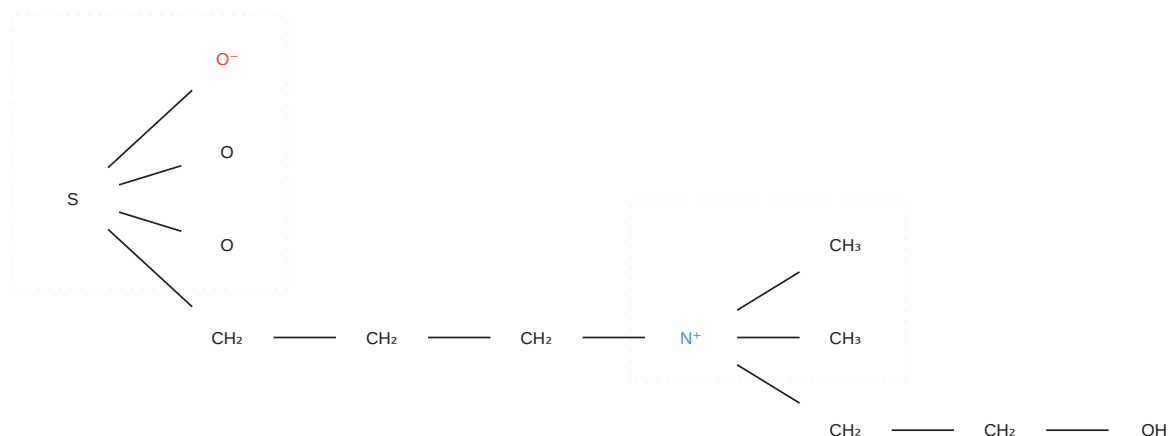
Procedure:

- Cell Preparation:
 - Aspirate the culture medium from the dish of confluent cells.

- Wash the cells twice with ice-cold PBS.
- Aspirate the PBS completely.
- Cell Lysis:
 - Add an appropriate volume of ice-cold Lysis Buffer (containing freshly added inhibitors) to the culture dish. A typical volume is 500 μ L for a 10 cm dish.
 - Using a cell scraper, gently scrape the cells from the surface of the dish into the Lysis Buffer.
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubation:
 - Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.
- Clarification of Lysate:
 - Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
- Protein Quantification and Storage:
 - Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
 - Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
 - The protein extract can be used immediately or stored at -80°C for long-term use.

Visualizing the Workflow

The following diagrams illustrate the chemical structure of **NDSB-211** and the experimental workflow for protein extraction.



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Chemical Structure of **NDSB-211**

Start: Cultured Adherent Cells



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Protein Extraction Workflow using **NDSB-211**

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- To cite this document: BenchChem. [NDSB-211: A Technical Guide to a Versatile Non-Detergent Sulfobetaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823698#what-is-ndsb-211-chemical-structure]

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